molecular formula C9H5N3O2 B1423411 4-nitro-1H-indole-6-carbonitrile CAS No. 1082041-51-7

4-nitro-1H-indole-6-carbonitrile

Cat. No.: B1423411
CAS No.: 1082041-51-7
M. Wt: 187.15 g/mol
InChI Key: IFKCCURHRRCLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1H-indole-6-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Preparation Methods

The synthesis of 4-nitro-1H-indole-6-carbonitrile typically involves the nitration of 1H-indole-6-carbonitrile. One common method is the reaction of 1H-indole-6-carbonitrile with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position of the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-nitro-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to 4-amino-1H-indole-6-carbonitrile using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major products formed from these reactions include 4-amino-1H-indole-6-carbonitrile and various substituted indole derivatives.

Comparison with Similar Compounds

4-nitro-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:

Properties

IUPAC Name

4-nitro-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-5-6-3-8-7(1-2-11-8)9(4-6)12(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKCCURHRRCLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297810
Record name 1H-Indole-6-carbonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-51-7
Record name 1H-Indole-6-carbonitrile, 4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carbonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1H-indole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-indole-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-nitro-1H-indole-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-nitro-1H-indole-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-nitro-1H-indole-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-nitro-1H-indole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.